![molecular formula C18H26ClN3O4S B2643012 N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide CAS No. 898426-10-3](/img/structure/B2643012.png)
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide
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Description
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the 1980s and has been widely used in scientific research as a tool to study the role of dopamine D1 receptors in various physiological and pathological processes.
Scientific Research Applications
- Real-Time Precision Opto-Control (RPOC) : Researchers at Purdue University have developed a patent-pending technology called RPOC, which enables site-specific and chemical-specific control of processes within live cells . RPOC uses a laser-based approach to target and manipulate cellular behavior. Unlike traditional chemical interventions, RPOC allows precise control over where, when, and how chemical processes occur within cells. This technology has applications in life sciences, biological research, and drug discovery.
- Applied Research : RPOC exemplifies translational research, where scientific knowledge is practically applied for specific purposes. In this case, RPOC bridges the gap between fundamental research and real-world applications by directly influencing cellular processes .
Biological and Pharmaceutical Research
Translational Research
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O4S/c1-13(2)21-18(24)17(23)20-11-10-15-5-3-4-12-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,13,15H,3-5,10-12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGWIAFBZNTULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-isopropyloxalamide |
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